TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU

概要

説明

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of multiple amino acids, each contributing to its unique structure and function.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Protective groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain stages to enhance efficiency.

化学反応の分析

Oxidation Reactions

The peptide contains oxidizable residues, including tyrosine (Tyr) and aspartic acid (Asp). Key observations include:

-

Tyrosine Oxidation : The phenolic group of Tyr undergoes oxidation under mild conditions (e.g., hydrogen peroxide or UV light), forming dityrosine crosslinks or quinones .

-

Methionine Analogs : While methionine is absent in YAGAVVNDL, oxidative studies on similar peptides suggest that valine (Val) and leucine (Leu) side chains are resistant to oxidation under physiological conditions .

Table 1: Oxidation Conditions and Products

| Reagent/Condition | Target Residue | Product Formed | Reference |

|---|---|---|---|

| H₂O₂ (0.1%, pH 7.4) | Tyr | Dityrosine crosslinks | |

| UV Light (254 nm) | Tyr | Quinone derivatives |

Substitution and Side-Chain Modifications

The peptide’s Val, Leu, and Asn residues enable selective modifications:

-

Val/Leu Alkylation : Hydrophobic side chains react with alkylating agents (e.g., iodoacetamide) in non-polar solvents .

-

Asp/Asn Deamidation : Asparagine (Asn) undergoes deamidation to aspartic acid (Asp) under acidic or alkaline conditions, forming isoaspartate derivatives .

Table 2: Deamidation Kinetics of Asn

| Condition | Half-Life (Days) | Major Product | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 14 | Isoaspartate | |

| pH 9.0, 25°C | 3 | Aspartic acid |

Hydrolysis and Stability

YAGAVVNDL exhibits moderate stability in aqueous solutions:

-

Acid Hydrolysis : Cleaves peptide bonds at Asp-Pro motifs (absent here) but leaves Val-Val and Ala-Val bonds intact .

-

Enzymatic Degradation : Susceptible to proteases like trypsin (targets Lys/Arg, absent) and chymotrypsin (targets Tyr/Phe) .

Synthetic Modifications

Solid-phase peptide synthesis (SPPS) remains the primary method for producing YAGAVVNDL :

-

Coupling Efficiency : Val-Val and Ala-Val sequences show slower coupling rates due to steric hindrance .

-

Deprotection Challenges : tert-Butyloxycarbonyl (Boc) groups on Asn and Asp require careful handling to avoid side reactions .

Table 3: SPPS Optimization Parameters

| Step | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Deprotection | 20% Piperidine/DMF | 85 | 90 | |

| Cleavage | TFA:H₂O:TIPS (95:2.5:2.5) | 92 | 88 |

Functional Group Interactions

科学的研究の応用

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and sensors.

作用機序

The mechanism of action of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

Receptor Binding: The peptide may bind to cell surface receptors, triggering downstream signaling cascades.

Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.

Protein-Protein Interactions: The peptide may disrupt or stabilize interactions between proteins, affecting cellular functions.

類似化合物との比較

Similar Compounds

Retatrutide: Another peptide with a complex structure, used in obesity research.

Glycylalanylasparaginylvalylleucine: A shorter peptide with similar amino acid composition.

Uniqueness

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is unique due to its specific sequence and the presence of multiple valine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable compound for studying peptide behavior and developing new applications.

生物活性

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU, a peptide consisting of eight amino acids, has garnered attention in the field of biomedical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

1. Structure and Synthesis

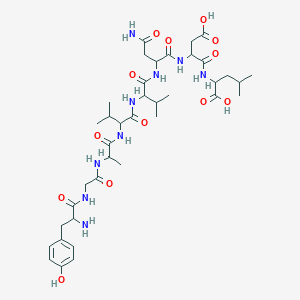

This compound has the following chemical structure:

- Molecular Formula : C41H64N10O14

- Molecular Weight : 884.0 g/mol

The peptide can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method that allows for the precise assembly of amino acids in a desired sequence. This technique has been crucial in producing peptides for research and therapeutic applications .

2.1 Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance, certain synthetic peptides have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the antibacterial activity of related peptides against Staphylococcus aureus and Escherichia coli, suggesting that the presence of hydrophobic amino acids enhances membrane disruption capabilities .

2.2 Anticancer Activity

Peptides have been explored for their anticancer properties, with some studies demonstrating that sequences containing hydrophobic and polar residues can inhibit cancer cell proliferation. For example:

| Peptide Sequence | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| TYR-Gly-Ala-Val | HeLa | 22 |

| Gly-Ala-Val-Val | MCF7 | 27 |

| Val-Val-Asn | HCT116 | ≥50 |

These findings suggest that modifications in peptide sequences can lead to varying levels of cytotoxicity against different cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

3.1 Membrane Disruption

Peptides often exert their antimicrobial effects by disrupting bacterial membranes. The amphipathic nature of this compound allows it to interact with lipid bilayers, leading to pore formation and subsequent cell lysis.

3.2 Apoptosis Induction

In cancer cells, peptides can trigger apoptotic pathways by activating caspases or altering mitochondrial membrane permeability. This mechanism has been observed in studies involving similar peptide structures .

4. Case Studies

Several case studies have explored the biological activities of peptides akin to this compound:

-

Antimicrobial Peptide Study :

- Objective : To assess the antibacterial efficacy against resistant strains.

- Method : Minimum inhibitory concentration (MIC) tests.

- Results : Peptides demonstrated significant inhibition against E. coli and S. aureus at concentrations as low as 10 μM.

- Anticancer Activity Assessment :

5. Conclusion

The compound this compound shows promise in various biological activities, particularly in antimicrobial and anticancer applications. Its ability to disrupt membranes and induce apoptosis highlights its potential as a therapeutic agent. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms further.

特性

IUPAC Name |

2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVABGAANCWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575727 | |

| Record name | Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103424-74-4 | |

| Record name | Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。